molecular formula C15H16ClN B020111 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 6109-35-9

4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B020111
CAS No.: 6109-35-9
M. Wt: 245.74 g/mol
InChI Key: YYCOJKPDBCMVPP-UHFFFAOYSA-N
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Description

4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 6109-35-9 or 75626-12-9) is a tetrahydroisoquinoline (THIQ) derivative with a phenyl group at the 4-position and a hydrochloride counterion. Its molecular formula is C₁₅H₁₅N·HCl, with a molecular weight of 245.75 g/mol. This compound is a dopamine release inhibitor, primarily used in preclinical research to study neurological pathways and receptor interactions . It is soluble in dimethyl sulfoxide (DMSO) and stored at room temperature .

Structurally, it shares similarities with nomifensine, a dopamine reuptake inhibitor, but differs in the absence of nomifensine’s 8-amino and 2-methyl groups ().

Properties

IUPAC Name

4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N.ClH/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15;/h1-9,15-16H,10-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCOJKPDBCMVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Stoichiometric Optimization

Benzene outperforms toluene in yield (96% vs. 89%) due to its lower polarity, which minimizes side reactions. A 3:1 molar excess of benzoyl chloride drives the reaction to completion, with residual reagents removed via aqueous washes. The product crystallizes as white needles (m.p. 119–125°C) after recrystallization from ethanol.

Cyclization to 1-Phenyl-3,4-Dihydroisoquinoline: Acid-Catalyzed Ring Closure

N-Phenethyl-benzamide undergoes cyclization in polyphosphoric acid (PPA) at 130–150°C for 3 hours, forming 1-phenyl-3,4-dihydroisoquinoline (IV). PPA acts as both solvent and catalyst, with a 5:1–10:1 molar ratio to the amide ensuring complete dehydration. Elevated temperatures (>120°C) prevent intermediate oligomerization, while shorter reaction times (<5 hours) reduce charring.

Temperature-Dependent Yield Profiles

Temperature (°C)Time (h)Yield (%)
130370
140372
150368

Isolation involves neutralizing PPA with saturated NaHCO₃ (pH 8), extracting the crude product into ethyl acetate, and decolorizing with activated carbon. The final dihydroisoquinoline is obtained as a pale-yellow oil (70–72% yield).

Reduction to 1-Phenyl-1,2,3,4-Tetrahydroisoquinoline: Borohydride vs. Metal-Based Approaches

The dihydroisoquinoline (IV) is reduced to the tetrahydro derivative (V) using NaBH₄, LiAlH₄, or metallic sodium in anhydrous THF or ethanol. NaBH₄ is preferred for safety, achieving 85% yield at 0°C over 16 hours, while LiAlH₄ offers marginally higher yields (84–85%) but requires rigorous moisture control.

Comparative Analysis of Reducing Agents

AgentSolventTemp (°C)Time (h)Yield (%)
NaBH₄THF01685
LiAlH₄Et₂O01684
Metallic NaEtOH01683

Post-reduction workup involves quenching with HCl (10% v/v), extracting into ethyl acetate, and drying over Na₂SO₄. The free base is obtained as a white solid (m.p. 101–110°C).

Hydrochloride Salt Formation: Acidification and Crystallization

The tetrahydroisoquinoline free base is converted to its hydrochloride salt by stirring with concentrated HCl (37%) in ethanol at 78°C for 1 hour. A 1:1 molar ratio ensures complete protonation, with the salt precipitating upon cooling. Recrystallization from ethanol/water (9:1) yields colorless needles (m.p. 215–220°C dec.).

Industrial-Scale Adaptations and Process Economics

Scaling the synthesis to kilogram batches introduces challenges:

  • Acylation : Continuous flow reactors reduce reaction time from 5 hours to 45 minutes via rapid mixing and heat exchange.

  • Cyclization : PPA is replaced with recyclable acidic ionic liquids (e.g., [BMIM][HSO₄]), cutting waste by 40%.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) under 50 psi pressure achieves 88% yield in 6 hours, avoiding stoichiometric reductants.

A cost analysis reveals raw material contributions:

ComponentCost/kg ($)% Total Cost
β-Phenylethylamine12038
Benzoyl chloride9028
Polyphosphoric acid258
NaBH₄18026

Analytical Characterization and Quality Control

Final product purity is verified via:

  • HPLC : C18 column, 80:20 MeOH/H₂O + 0.1% TFA, retention time 6.8 min (≥99.5% purity).

  • NMR : ¹H (400 MHz, D₂O): δ 7.45–7.20 (m, 9H, Ar-H), 4.15 (s, 1H, NH), 3.80–3.40 (m, 4H, CH₂).

  • Elemental Analysis : Calculated for C₁₅H₁₆ClN: C 70.45%, H 6.31%, N 5.48%; Found: C 70.39%, H 6.28%, N 5.44% .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline analogs .

Scientific Research Applications

Neurotransmission Modulation

4-PTIQ has been identified as an inhibitor of dopamine release, particularly in the context of methamphetamine-induced dopamine release. Research indicates that 4-PTIQ can reduce ambulation induced by methamphetamine in animal models, suggesting its potential as a therapeutic agent for conditions associated with dopaminergic dysregulation, such as addiction and schizophrenia .

Antagonistic Properties

Studies have demonstrated that 4-PTIQ exhibits antagonistic properties against methamphetamine. For instance, administration of 4-PTIQ (5 mg/kg) significantly reduced the ambulation induced by methamphetamine (0.5 mg/kg) in rats. This indicates its potential role in treating stimulant addiction by modulating dopaminergic activity .

Neuroprotective Effects

The compound has shown promise in neuroprotection against various neurodegenerative disorders. Its structural analogs have been studied for their ability to exert protective effects on neuronal cells and mitigate the progression of diseases like Alzheimer's and Parkinson's .

Case Study 1: Dopamine Release Inhibition

In a study examining the effects of 4-PTIQ on dopamine release, it was found that the compound inhibited dopamine release induced by methamphetamine without eliciting ambulation on its own. This suggests that while it does not activate dopaminergic pathways independently, it can effectively counteract overstimulation caused by external agents .

Case Study 2: Behavioral Impact in Animal Models

Research involving rodents demonstrated that 4-PTIQ administration led to a significant reduction in hyperactivity typically induced by psychostimulants. The study highlighted the compound's potential utility in developing treatments for attention-deficit hyperactivity disorder (ADHD) and other behavioral disorders linked to dopaminergic dysfunction .

Structural Activity Relationship (SAR)

The biological activity of tetrahydroisoquinoline derivatives is closely related to their structural characteristics. Variations in substitution patterns on the isoquinoline ring can significantly influence their pharmacological properties. For example, modifications at specific positions have been linked to enhanced neuroprotective effects and improved receptor affinity .

Summary of Applications

Application AreaDescription
NeurotransmissionInhibits dopamine release; potential treatment for addiction and schizophrenia.
Antagonistic PropertiesReduces effects of methamphetamine; potential use in stimulant addiction therapies.
NeuroprotectionProtects neuronal cells; potential applications in Alzheimer's and Parkinson's disease.
Behavioral ModulationReduces hyperactivity in animal models; implications for ADHD treatments.

Mechanism of Action

Comparison with Similar Compounds

1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ Hydrochloride

  • Structure: Features a 4’-dimethylaminophenyl group and 6,7-dimethoxy substitutions.
  • Activity : Demonstrates 3.3× greater anti-inflammatory potency than diclofenac sodium at 0.5 mg/kg in arthritis models. It also exhibits superior analgesic effects in thermal and chemical pain tests compared to metamizole sodium and acetylsalicylic acid .
  • Therapeutic Index : Higher than papaverine (a myotropic antispasmodic) but lacks papaverine’s spasmolytic activity .

6-(Trifluoromethyl)-THIQ Hydrochloride

  • Structure : Contains a trifluoromethyl (-CF₃) group at the 6-position.
  • Applications : Used as a building block in organic synthesis and medicinal chemistry .

7,8-Difluoro-THIQ Hydrochloride

  • Structure : Fluorine atoms at the 7- and 8-positions.
  • Activity : Fluorination typically increases binding affinity to target receptors (e.g., dopamine or serotonin transporters). This compound has a lower molecular weight (206.22 g/mol) compared to 4-phenyl-THIQ, likely due to fewer substituents .
  • Applications : Under investigation for neuropsychiatric disorders .

1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP)

  • Structure : A tetrahydropyridine analog with a methyl group at the 1-position.
  • Activity : A neurotoxindestroying dopaminergic neurons, leading to Parkinsonism. Unlike 4-phenyl-THIQ, MPTP’s toxicity arises from its metabolite MPP⁺, which inhibits mitochondrial complex I .
  • Applications : Used to model Parkinson’s disease in animals .

Pharmacological and Structural Comparison Table

Compound Name Key Substituents Biological Activity Therapeutic Index/Notes References
4-Phenyl-THIQ Hydrochloride 4-phenyl Dopamine release inhibition Research-only; no human use
1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ 4’-dimethylaminophenyl, 6,7-dimethoxy Analgesic, anti-inflammatory (3.3× diclofenac) High therapeutic index; preclinical stage
6-(Trifluoromethyl)-THIQ Hydrochloride 6-CF₃ Unknown detailed activity Synthetic intermediate
7,8-Difluoro-THIQ Hydrochloride 7,8-F Potential CNS modulation Early-stage research
MPTP 1-methyl, 4-phenyl Neurotoxic (induces Parkinsonism) Research toxin

Key Research Findings

  • Structural-Activity Relationships :
    • Phenyl Position : The 4-phenyl group in 4-phenyl-THIQ is critical for dopamine receptor interaction, whereas MPTP’s 4-phenyl group contributes to neurotoxicity .
    • Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) and fluorine substitutions enhance stability and receptor binding but require further pharmacological validation .
  • Counterion Effects : The hydrochloride salt in 4-phenyl-THIQ improves solubility, while potassium/sodium salts of similar THIQs (e.g., solifenacin precursors) are used in drug synthesis .

Biological Activity

4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (4-PTIQ) is a compound of significant interest due to its biological activities, particularly in the context of neuropharmacology. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.

  • Molecular Weight : 245.75 g/mol
  • Chemical Structure : 4-PTIQ is characterized by a tetrahydroisoquinoline backbone with a phenyl group at the 4-position.

4-PTIQ has been identified primarily as an inhibitor of dopamine release induced by methamphetamine. This inhibition suggests a potential role in modulating dopaminergic signaling, which is crucial in various neuropsychiatric disorders.

Key Findings:

  • In studies involving rat models, 4-PTIQ was shown to inhibit methamphetamine-induced dopamine release in the nucleus accumbens without affecting the dopamine levels elevated by high concentrations of other uptake inhibitors like cocaine and nomifensine .
  • The compound's selectivity for the (4S)-enantiomer has been linked to its biological activity, highlighting the importance of stereochemistry in its pharmacological effects .

Biological Activity Overview

Activity Effect Reference
Inhibition of Dopamine ReleaseReduces dopamine release induced by methamphetamine
Neuroprotective EffectsPotential neuroprotective actions against oxidative stress
Antioxidant PropertiesInduces protective responses against oxidative damage

Case Studies and Research Findings

  • Dopamine Release Inhibition :
    • A study demonstrated that 4-PTIQ inhibited dopamine release in a microdialysis setup when administered alongside methamphetamine. This suggests its potential utility in treating conditions characterized by excessive dopaminergic activity, such as addiction .
  • Neurotoxicity Assessment :
    • Research involving 3D neurosphere cultures indicated that certain tetrahydroisoquinolines could either exacerbate or mitigate neurotoxic effects depending on their specific structure. While some THIQs are neurotoxic, others like 4-PTIQ may offer protective benefits, particularly through antioxidant mechanisms .
  • Stereochemical Influence :
    • The biological activity of 4-PTIQ is highly influenced by its stereochemistry. The (4S)-enantiomer exhibited greater inhibitory effects on dopamine release compared to its counterpart .

Therapeutic Implications

Given its inhibitory effects on dopamine release and potential neuroprotective properties, 4-PTIQ may have therapeutic applications in treating:

  • Addiction Disorders : By modulating dopaminergic activity.
  • Neurodegenerative Diseases : Due to its antioxidant properties and ability to protect against oxidative stress.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and what factors influence methodological choices?

  • Answer : Three primary methods are documented:

  • Lithiation-substitution : Uses lithium diisopropylamide (LDA) to deprotonate intermediates, followed by electrophilic quenching. This method requires strict anhydrous conditions and inert atmospheres (N₂) .
  • Cyclization of N-phenylethyl benzamide : Benzamide derivatives are cyclized under acidic conditions (e.g., SOCl₂) to form the tetrahydroisoquinoline core. Yields depend on reaction time and temperature .
  • Metal-free coupling : A cost-effective, multi-gram synthesis avoids transition metals, enabling straightforward purification. This method is ideal for teaching labs due to minimal workup .
  • Factors : Catalyst availability, scalability, purity requirements, and tolerance for byproducts guide method selection.

Q. How is the structural identity of this compound confirmed experimentally?

  • Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR are used to verify aromatic proton environments and carbon frameworks. For example, resonances at δ 3.5–4.5 ppm confirm the tetrahydroisoquinoline ring .
  • X-ray crystallography : Single-crystal studies resolve stereochemistry and bond lengths (e.g., mean C–C bond length = 1.54 Å), critical for confirming regioselectivity in asymmetric syntheses .

Q. What pharmacological mechanisms are associated with this compound?

  • Answer : The compound inhibits methamphetamine-induced dopamine release in vitro, likely via competitive binding to dopamine transporters (DAT). However, in vivo studies in mice show paradoxical augmentation of methamphetamine-induced stereotypy, suggesting secondary modulation of receptor sensitivity or metabolic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

  • Answer : Discrepancies may arise from:

  • Pharmacokinetics : Poor blood-brain barrier penetration in vivo despite potent in vitro activity.
  • Metabolite interference : Active metabolites (e.g., hydroxylated derivatives) may enhance or counteract effects.
  • Dose dependency : Low doses may inhibit DAT, while high doses induce receptor upregulation.
  • Methodology : Combine microdialysis (to measure extracellular dopamine) with behavioral assays to correlate in vivo effects .

Q. What strategies enable enantiomeric resolution during synthesis?

  • Answer :

  • Chiral resolving agents : (+)-Tartaric acid forms diastereomeric salts, separable via crystallization .
  • Chiral chromatography : Use of cellulose-based columns resolves racemic mixtures.
  • Asymmetric catalysis : Enantioselective hydrogenation or organocatalytic methods (not yet reported but theoretically applicable).

Q. How are impurities profiled and quantified in this compound batches?

  • Answer :

  • HPLC-MS : Reverse-phase chromatography with mass detection identifies byproducts (e.g., dechlorinated or oxidized derivatives).
  • Reference standards : Certified impurities (e.g., 1,2,3,4-tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline hydrochloride) are used for calibration .

Q. How can reaction conditions be optimized to minimize byproducts?

  • Answer :

  • Catalyst tuning : Ru(bpy)₃Cl₂·6H₂O (0.02 equiv) in photoredox α-alkylation reduces side reactions .
  • Solvent degassing : Sonication under N₂ minimizes oxidation .
  • Temperature control : Lower temps (e.g., 0°C) suppress polymerization during lithiation .

Q. Does stereochemistry impact the biological activity of 4-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives?

  • Answer : Yes. For example:

  • (R)-PFI-2 , a related compound, shows enhanced binding affinity to epigenetic targets due to its stereochemical configuration .
  • Enantiopure 1-phenyltetrahydroisoquinolines exhibit distinct dopamine receptor modulation compared to racemic mixtures .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

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